Cas no 30153-85-6 (1-(4-Chlorobenzyl)-1H-pyrazol-5-amine)
1-(4-Chlorobenzyl)-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Chlorobenzyl)-1H-pyrazol-5-amine
- 1H-pyrazol-5-amine, 1-[(4-chlorophenyl)methyl]-
- 1-(4-CHLOROBENZYL)-1H-PYRAZOL-5-AMINE HYDROCHLORIDE
- 1-(4-chlorobenzyl)-1H-pyrazol-5-amine(SALTDATA: HCl)
- 2-(4-chloro-benzyl)-2H-pyrazol-3-ylamine
- 2-[(4-chlorophenyl)methyl]pyrazol-3-amine,hydrochloride
- 1-(4-CHLOROBENZYL)-1H-PYRAZOL-5-AMINEHYDROCHLORIDE
- BS-37618
- 1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-amine
- EN300-57603
- MFCD07366365
- 30153-85-6
- AB00740707-01
- AKOS000263745
- SCHEMBL1491057
-
- MDL: MFCD07366365
- Inchi: 1S/C10H10ClN3/c11-9-3-1-8(2-4-9)7-14-10(12)5-6-13-14/h1-6H,7,12H2
- InChI Key: BQKYYTMQFAWPSS-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CN1C(=CC=N1)N
Computed Properties
- Exact Mass: 207.0565
- Monoisotopic Mass: 207.056325
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8
- XLogP3: 2.1
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 398.2±27.0 °C at 760 mmHg
- Flash Point: 194.6±23.7 °C
- Refractive Index: 1.641
- PSA: 43.84
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
1-(4-Chlorobenzyl)-1H-pyrazol-5-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-Chlorobenzyl)-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM304482-5g |
1-(4-Chlorobenzyl)-1H-pyrazol-5-amine |
30153-85-6 | 95% | 5g |
$209 | 2023-02-02 | |
| abcr | AB403166-1 g |
1-(4-Chlorobenzyl)-1H-pyrazol-5-amine |
30153-85-6 | 1g |
€137.20 | 2023-06-17 | ||
| abcr | AB403166-5 g |
1-(4-Chlorobenzyl)-1H-pyrazol-5-amine |
30153-85-6 | 5g |
€381.90 | 2023-06-17 | ||
| abcr | AB403166-10 g |
1-(4-Chlorobenzyl)-1H-pyrazol-5-amine |
30153-85-6 | 10g |
€586.00 | 2023-06-17 | ||
| Enamine | EN300-57603-0.05g |
1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-amine |
30153-85-6 | 0.05g |
$87.0 | 2023-02-09 | ||
| Enamine | EN300-57603-0.1g |
1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-amine |
30153-85-6 | 0.1g |
$91.0 | 2023-02-09 | ||
| Enamine | EN300-57603-0.25g |
1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-amine |
30153-85-6 | 0.25g |
$96.0 | 2023-02-09 | ||
| Enamine | EN300-57603-0.5g |
1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-amine |
30153-85-6 | 0.5g |
$100.0 | 2023-02-09 | ||
| Enamine | EN300-57603-1.0g |
1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-amine |
30153-85-6 | 1.0g |
$104.0 | 2023-02-09 | ||
| Enamine | EN300-57603-2.5g |
1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-amine |
30153-85-6 | 2.5g |
$176.0 | 2023-02-09 |
1-(4-Chlorobenzyl)-1H-pyrazol-5-amine Suppliers
1-(4-Chlorobenzyl)-1H-pyrazol-5-amine Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 1-(4-Chlorobenzyl)-1H-pyrazol-5-amine
Professional Introduction to 1-(4-Chlorobenzyl)-1H-pyrazol-5-amine (CAS No. 30153-85-6)
1-(4-Chlorobenzyl)-1H-pyrazol-5-amine, identified by its Chemical Abstracts Service (CAS) number 30153-85-6, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic amine derivative has garnered attention due to its versatile applications in medicinal chemistry and drug development. The compound’s molecular structure, featuring a pyrazole core substituted with a 4-chlorobenzyl group and an amine functional group, makes it a valuable scaffold for designing novel therapeutic agents.
The pyrazole moiety is a prominent pharmacophore in many bioactive molecules, known for its ability to interact with biological targets such as enzymes and receptors. The presence of the 4-chlorobenzyl group enhances the lipophilicity of the molecule, which is often crucial for achieving optimal pharmacokinetic properties. Additionally, the amine group provides a site for further chemical modifications, allowing chemists to tailor the compound’s biological activity and selectivity.
In recent years, there has been a surge in research focused on developing new drugs targeting various diseases, including cancer, inflammation, and infectious disorders. The 1-(4-Chlorobenzyl)-1H-pyrazol-5-amine compound has been explored as a potential lead in several preclinical studies. Its structural features make it an attractive candidate for inhibiting key enzymes involved in disease pathways. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory effects on kinases and other enzymes relevant to cancer progression.
One of the most compelling aspects of this compound is its potential in modulating immune responses. The pyrazole scaffold has been shown to interact with immune cells and signaling pathways, making it a promising candidate for immunomodulatory therapies. Recent research has highlighted the compound’s ability to influence cytokine production and immune cell differentiation, which could have therapeutic implications in autoimmune diseases and chronic infections.
The synthesis of 1-(4-Chlorobenzyl)-1H-pyrazol-5-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between hydrazine derivatives and β-ketoesters or ketones, followed by functional group transformations such as chlorination and alkylation. Advanced techniques like palladium-catalyzed cross-coupling reactions have also been employed to enhance the efficiency of the synthesis.
The pharmacological profile of this compound has been extensively studied in vitro and in vivo. Preclinical data indicate that it exhibits moderate solubility in aqueous media, which is favorable for formulation development. Additionally, preliminary toxicity studies have shown that the compound is well-tolerated at therapeutic doses, although further investigations are necessary to fully assess its safety profile.
The growing interest in heterocyclic compounds like pyrazoles has driven innovation in drug discovery strategies. Computational methods, such as molecular docking and virtual screening, have been instrumental in identifying potential hits like 1-(4-Chlorobenzyl)-1H-pyrazol-5-amine. These tools allow researchers to predict binding interactions between the compound and biological targets, thereby accelerating the drug development process.
In conclusion, 1-(4-Chlorobenzyl)-1H-pyrazol-5-amine (CAS No. 30153-85-6) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.
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